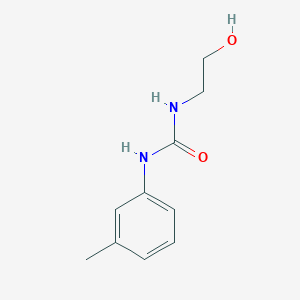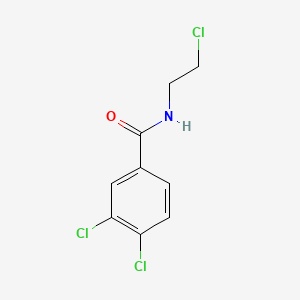![molecular formula C16H20Cl2N2O6 B3048096 L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- CAS No. 156078-79-4](/img/structure/B3048096.png)
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-
Descripción general
Descripción
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- is a synthetic compound known for its potential applications in cancer treatment. It is a derivative of L-glutamic acid, modified with a bis(2-chloroethyl)amino group, which imparts unique chemical and biological properties. This compound is often studied for its role in targeted cancer therapies, particularly in the context of Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamic acid and 4-[bis(2-chloroethyl)amino]phenol.
Coupling Reaction: The phenol derivative is reacted with a suitable coupling agent to form an ester linkage with the carboxyl group of L-glutamic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to release the parent phenol and L-glutamic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are 4-[bis(2-chloroethyl)amino]phenol and L-glutamic acid.
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and substitution reactions.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Medicine: The compound is explored for its role in ADEPT, where it serves as a prodrug that is activated by specific enzymes at tumor sites, releasing cytotoxic agents to target cancer cells
Industry: It is used in the development of targeted drug delivery systems and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- involves its conversion to an active cytotoxic agent in the presence of specific enzymes. In ADEPT, the compound is administered as a prodrug, which is selectively activated at the tumor site by an enzyme conjugated to an antibody. The enzyme cleaves the ester linkage, releasing the active bis(2-chloroethyl)amino derivative, which then alkylates DNA and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A classical nitrogen mustard used in chemotherapy, which also alkylates DNA but lacks the targeted delivery mechanism of ADEPT.
Uniqueness
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- is unique due to its specific design for targeted cancer therapy. Its ability to be selectively activated at tumor sites minimizes systemic toxicity and enhances therapeutic efficacy compared to non-targeted chemotherapeutic agents .
Propiedades
IUPAC Name |
(2S)-2-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNRGMFTDZABC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439834 | |
| Record name | N-(4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156078-79-4 | |
| Record name | N-(4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)

![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)


![10-Bromobenzo[h]quinoline](/img/structure/B3048024.png)







